

Spectroscopic Data for 3,6-Dichloro-4-iodopyridazine: A Technical Overview

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Compound of Interest

Compound Name: 3,6-Dichloro-4-iodopyridazine

Cat. No.: B177621

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Comprehensive searches for experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for **3,6-dichloro-4-iodopyridazine** did not yield specific results for this compound. The information is not readily available in public scientific databases and literature. This guide, therefore, outlines the general principles and expected methodologies for the spectroscopic analysis of such a compound, in the absence of specific experimental data.

For researchers and professionals in drug development, the characterization of novel chemical entities is a critical step. Spectroscopic techniques provide unambiguous identification and structural elucidation. While data for the target molecule, **3,6-dichloro-4-iodopyridazine**, is not available, this document presents a framework for its analysis based on standard organic chemistry principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): For **3,6-dichloro-4-iodopyridazine**, a single signal would be expected in the aromatic region of the ¹H NMR spectrum. This is due to the sole proton on the pyridazine ring at position 5. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts would be influenced by the attached halogens. Carbons bonded to chlorine and iodine would exhibit characteristic shifts.

Table 1: Predicted NMR Data for **3,6-Dichloro-4-iodopyridazine**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
¹ H	Aromatic region	Singlet (s)

| ¹³C | 4 distinct signals in the aromatic region | - |

“

Note: This table is predictive. Actual experimental values are required for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,6-dichloro-4-iodopyridazine** would be expected to show characteristic absorption bands for the C-H, C=N, C-Cl, and C-I bonds.

Table 2: Expected Infrared Absorption Bands for **3,6-Dichloro-4-iodopyridazine**

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	~3000-3100
C=N stretch (in aromatic ring)	~1550-1650
C-Cl stretch	~600-800

| C-I stretch | ~500-600 |

“

Note: This table provides expected ranges. The precise position of the absorption bands can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,6-dichloro-4-iodopyridazine** ($C_4HCl_2IN_2$), the molecular ion peak (M^+) would be a key indicator. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (^{35}Cl and ^{37}Cl).

Table 3: Expected Mass Spectrometry Data for **3,6-Dichloro-4-iodopyridazine**

Ion	Expected m/z	Notes
$[M]^+$	273.8	Based on the most abundant isotopes.
$[M+2]^+$	275.8	Due to the presence of one ^{37}Cl isotope.

| $[M+4]^+$ | 277.8 | Due to the presence of two ^{37}Cl isotopes. |

“

Note: The relative intensities of the isotopic peaks would be crucial for confirming the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine, iodine, and other fragments.

Experimental Protocols

Detailed experimental protocols would be essential for the acquisition of reliable spectroscopic data.

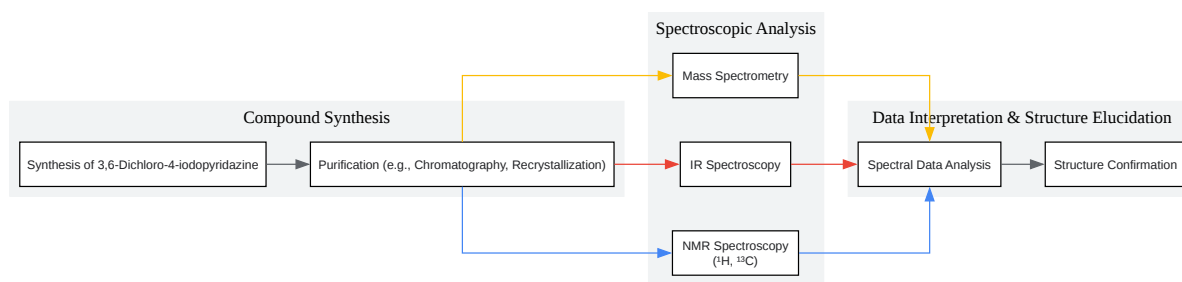
NMR Spectroscopy Protocol: A sample of **3,6-dichloro-4-iodopyridazine** would be dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). ^1H and ^{13}C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet (for a solid) or as a thin film on a salt plate (for an oil).

Mass Spectrometry Protocol: Mass spectra would be obtained using a mass spectrometer, with electron ionization (EI) being a common method for such compounds. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios of the ions would be detected.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel compound like **3,6-dichloro-4-iodopyridazine** is illustrated in the diagram below.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

In conclusion, while specific experimental spectroscopic data for **3,6-dichloro-4-iodopyridazine** is not found in the available literature, this guide provides a comprehensive overview of the expected analytical data and the methodologies required for its acquisition and interpretation. The synthesis and subsequent spectroscopic analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry.

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